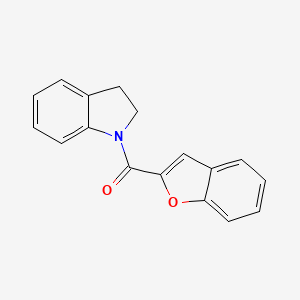
Benzofuran-2-yl(indolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzofuran-2-yl(indolin-1-yl)methanone is a useful research compound. Its molecular formula is C17H13NO2 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzofuran-2-yl(indolin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and promising biological activities. This detailed article explores its biological activity, focusing on its potential applications in treating neurodegenerative diseases, anticancer properties, and interactions with various biological targets.
Structural Overview
This compound combines a benzofuran moiety with an indole derivative, making it a versatile scaffold for drug development. The compound's molecular formula is C15H11N\O, and its structure allows for various modifications that can enhance its biological activity.
1. Neuroprotective Properties
Research indicates that this compound derivatives exhibit significant affinity for β-amyloid plaques, which are characteristic of Alzheimer's disease. These compounds have been evaluated as potential probes for imaging and treatment:
- Affinity Studies : In vitro studies demonstrated that derivatives of this compound bind selectively to β-amyloid aggregates, with some showing K(i) values in the nanomolar range, indicating high binding affinity .
- Imaging Potential : Autoradiography studies using APP/PS1 mouse models revealed substantial uptake of radioiodinated probes in brain sections, suggesting their utility as imaging agents for Alzheimer's pathology .
2. Anticancer Activity
The compound also exhibits potential anticancer properties. Various studies have highlighted its effectiveness against different cancer cell lines:
- Cell Line Studies : Benzofuran derivatives have shown selective antiproliferative activity against human cancer cell lines. For example, certain derivatives demonstrated IC50 values as low as 0.06 µM against A549 lung cancer cells, indicating potent cytotoxic effects .
- Mechanism of Action : The anticancer activity is often associated with the induction of apoptosis through the modulation of apoptotic pathways. Compounds have been found to down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins like Bax .
Comparative Analysis of Related Compounds
To understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzofuran-2-yl(phenyl)methanone | Contains a phenyl group | High affinity for β-amyloid plaques |
| Indole-based derivatives | Indole ring system | Varied biological activities depending on substituents |
| Benzothiophene derivatives | Similar fused ring structure | Different electronic properties due to sulfur atom |
| Benzofuran derivatives with halogen | Halogenated variants | Enhanced reactivity and potential biological effects |
Case Studies
Several case studies provide insights into the efficacy of benzofuran derivatives:
- Alzheimer's Disease Models : A study involving APP/PS1 transgenic mice demonstrated that benzofuran derivatives could effectively label β-amyloid plaques in vivo, showcasing their potential as diagnostic tools .
- Cancer Cell Lines : In vitro studies on various human cancer cell lines revealed that benzofuran derivatives exhibited significant cytotoxicity, with some compounds outperforming standard chemotherapeutics like Combretastatin-A4 .
Properties
Molecular Formula |
C17H13NO2 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-benzofuran-2-yl(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C17H13NO2/c19-17(16-11-13-6-2-4-8-15(13)20-16)18-10-9-12-5-1-3-7-14(12)18/h1-8,11H,9-10H2 |
InChI Key |
NWLAYUVGWMPNSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















